
Benzamide, N-(1,2,2-trichloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(1,2,2-trichloroethyl)- is an organic compound with the chemical formula C9H8Cl3NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 1,2,2-trichloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1,2,2-trichloroethyl)- typically involves the reaction of benzamide with 1,2,2-trichloroethanol in the presence of a dehydrating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Benzamide} + \text{1,2,2-Trichloroethanol} \rightarrow \text{Benzamide, N-(1,2,2-trichloroethyl)-} ]
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(1,2,2-trichloroethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(1,2,2-trichloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated amides.
Applications De Recherche Scientifique
Benzamide, N-(1,2,2-trichloroethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, N-(1,2,2-trichloroethyl)- involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, which lacks the trichloroethyl group.
N-(1,2,2-Tetrachloroethyl)benzamide: A similar compound with an additional chlorine atom.
N-(1-(4-Benzyl-1-piperazinyl)-2,2,2-trichloroethyl)benzamide: A derivative with a piperazine ring.
Uniqueness
Benzamide, N-(1,2,2-trichloroethyl)- is unique due to the presence of the trichloroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
58956-84-6 |
|---|---|
Formule moléculaire |
C9H8Cl3NO |
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
N-(1,2,2-trichloroethyl)benzamide |
InChI |
InChI=1S/C9H8Cl3NO/c10-7(11)8(12)13-9(14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14) |
Clé InChI |
XOFIELCXYRAXMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


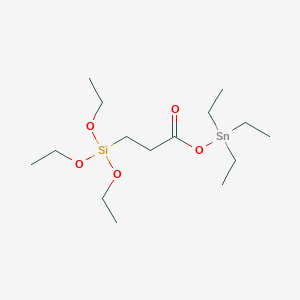

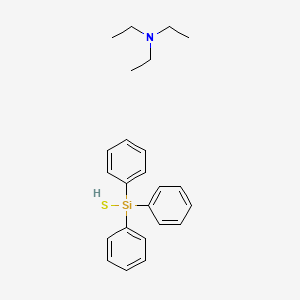

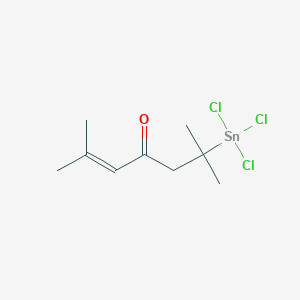

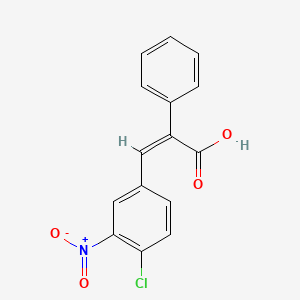

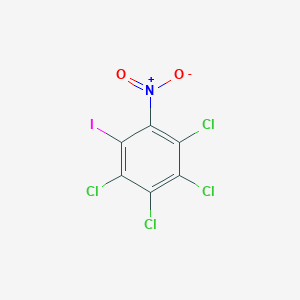
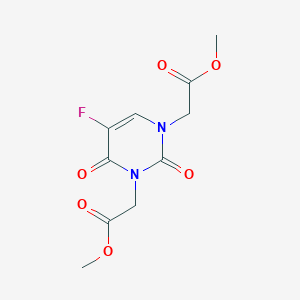

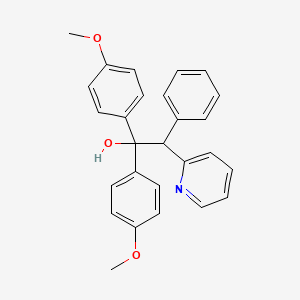
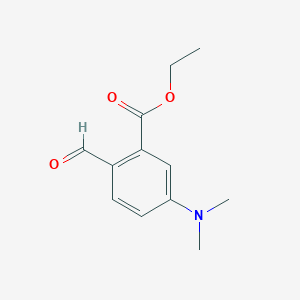
methanone](/img/structure/B14622956.png)
